Nopaline

描述

Definition and Classification within the Opine Family

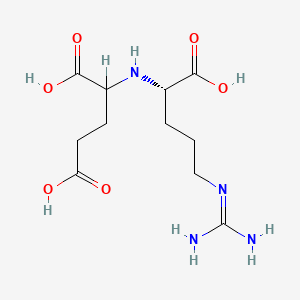

Nopaline (B31955) is a chemical compound classified within the opine family. wikipedia.org Opines are low-molecular-weight compounds synthesized in plant tissues, specifically in crown gall tumors or hairy root tumors, which are induced by pathogenic bacteria from the genus Agrobacterium. wikipedia.org Chemically, this compound is an amino acid derivative, formed from the reductive condensation of L-arginine and α-ketoglutarate. evitachem.comresearchgate.net Its systematic name is N²-(D-1,3-dicarboxypropyl)-L-arginine. wikipedia.org

The opine family is diverse, with over 30 described types, but they generally fall into two main structural classes. wikipedia.org this compound is the head member of the this compound family of opines, which are characterized by the use of alpha-ketoglutarate (B1197944) as the keto substrate in the condensation reaction. wikipedia.org Other members of this family include nopalinic acid (ornaline), leucinopine, glutaminopine, and succinamopine. wikipedia.org This classification is significant as the type of opine produced is determined by the specific strain of Agrobacterium and the genes present on its tumor-inducing (Ti) plasmid. wikipedia.org Consequently, Ti plasmids are often categorized based on the opines they synthesize, such as this compound-type or octopine-type plasmids. wikipedia.org

This compound is highly soluble in water due to its polar functional groups and is structurally distinct from other opines like octopine (B30811), which is formed from the condensation of arginine and pyruvate. wikipedia.orgevitachem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | wikipedia.org |

| Synonyms | N²-(D-1,3-Dicarboxypropyl)-L-arginine, D-Nopaline | wikipedia.orgnih.gov |

| CAS Number | 22350-70-5 | wikipedia.orgnih.gov |

| Chemical Formula | C₁₁H₂₀N₄O₆ | wikipedia.orgnih.gov |

| Molar Mass | 304.303 g·mol⁻¹ | wikipedia.org |

Historical Context of this compound Discovery and its Association with Crown Gall Disease Etiology

The discovery of this compound is intrinsically linked to the study of crown gall disease, a plant tumorigenesis. The disease itself, characterized by tumor-like growths on plants, was first described in the 17th century, but its bacterial cause was not identified until 1897 by Fridiano Cavara, who isolated the bacterium now known as Agrobacterium tumefaciens. nih.govnih.gov

For decades, the mechanism by which this bacterium induced tumors remained a mystery. A significant breakthrough came with the discovery of unusual compounds, later named opines, that were found exclusively in the crown gall tissues and not in normal plant tissues. nih.gov While octopine was the first opine identified in 1927, not from a plant tumor but from octopus muscle, subsequent research on plant tumors led to the isolation of other opines. wikipedia.org

This compound was first isolated from crown gall tumors that appeared on "nopal," the common name for Opuntia cacti, which is the origin of its name. wikipedia.org The consistent presence of specific opines like this compound or octopine in tumors induced by particular strains of A. tumefaciens was a crucial clue. It strongly suggested that the bacterium was directing the synthesis of these compounds within the plant cells. nih.gov This observation led to the revolutionary idea that Agrobacterium was capable of genetically transforming the plant host, a concept that was later proven with the discovery of the Ti plasmid and T-DNA transfer. nih.govnih.gov

Conceptual Framework of this compound's Role in Agrobacterium-Plant Interactions (The Opine Concept)

The "Opine Concept," first proposed by J. Tempé and his colleagues, provides a conceptual framework for understanding the ecological and molecular relationship between Agrobacterium and its plant host. nih.govapsnet.org It posits that opines are the chemical mediators of this parasitic interaction, a process termed "genetic colonization." nih.gov

The core of this concept involves the following key steps:

Agrobacterium , a soil bacterium, infects a plant through a wound. pnwhandbooks.org

The bacterium transfers a specific segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant cell's nucleus, where it integrates into the host genome. wikipedia.orgyoutube.com

The T-DNA carries genes that are expressed by the plant's cellular machinery. These genes include those for the synthesis of plant hormones (auxins and cytokinins), which cause uncontrolled cell proliferation leading to the formation of a crown gall tumor, and genes for the synthesis of a specific opine, such as this compound. youtube.comwikigenes.org The gene responsible for this compound synthesis is called this compound synthase (nos). wikigenes.orgnih.gov

The resulting opines, like this compound, cannot be metabolized by the plant itself. evitachem.com Instead, they are secreted from the tumor cells and serve as a specific and exclusive source of carbon and nitrogen for the inciting Agrobacterium population, which possesses the necessary genes for their catabolism on the same Ti plasmid. wikipedia.orgnih.gov The genes for this compound catabolism are typically located in a region known as the noc locus. nih.govapsnet.org

This elegant system ensures that the bacterium creates a protected niche for itself, complete with a dedicated food supply, thereby increasing its competitiveness and survival in the soil environment. nih.gov The bacterium not only engineers the plant to produce a tumor that houses it but also forces the plant to produce a unique nutrient that only it can efficiently use, a prime example of directed evolution and inter-kingdom genetic exchange. apsnet.org

Structure

2D Structure

3D Structure

属性

分子式 |

C11H20N4O6 |

|---|---|

分子量 |

304.3 g/mol |

IUPAC 名称 |

2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7?/m0/s1 |

InChI 键 |

LMKYZBGVKHTLTN-PKPIPKONSA-N |

手性 SMILES |

C(C[C@@H](C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |

规范 SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |

同义词 |

isonopaline nopaline |

产品来源 |

United States |

Molecular Mechanisms of Nopaline Biosynthesis in Transformed Plant Cells

Nopaline (B31955) Synthase (Nos) Enzyme Activity

The central player in this compound biosynthesis is the enzyme this compound synthase (Nos). This enzyme is encoded by a gene that is transferred from the bacterium to the plant cell, where it is then expressed. wikigenes.org

This compound synthase catalyzes the reductive condensation of two substrates: the amino acid L-arginine and the Krebs cycle intermediate α-ketoglutarate. nih.govnih.gov This reaction utilizes the reducing power of NADH or NADPH to form N2-(1,3-dicarboxypropyl)-L-arginine, which is the chemical name for this compound. The reaction can be summarized as follows:

L-Arginine + α-Ketoglutarate + NAD(P)H + H+ → this compound + NAD(P)+ + H2O

This enzymatic process effectively diverts host cell metabolites into the production of this compound, which serves as a nutrient source for the inciting Agrobacterium. nih.gov

This compound synthase has been purified and characterized, revealing specific biochemical properties. The enzyme exhibits a high degree of specificity for its substrates, L-arginine and α-ketoglutarate. wikigenes.org While it can also utilize L-ornithine to produce the related opine, nopalinate (also known as ornaline), its affinity for arginine is generally higher. wikigenes.org The enzyme's activity is dependent on the presence of a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH). guidetopharmacology.org Studies have shown that the enzyme is active over a range of temperatures, though optimal activity may vary. nih.gov For instance, in E. coli expressing the nos gene, this compound synthase was found to be active at 30°C but not at 37°C. nih.gov

Genetic Determinants of this compound Synthesis in Plant Genomes

The ability of a transformed plant cell to produce this compound is entirely dependent on the genetic information transferred from Agrobacterium tumefaciens. This genetic material is located on a large plasmid known as the tumor-inducing (Ti) plasmid. atspace.orgwikipedia.org

The gene encoding this compound synthase, designated as the nos gene, is situated within a specific segment of the Ti plasmid called the T-DNA (transferred DNA). atspace.orgwikipedia.orgnih.gov This T-DNA region is flanked by border sequences that are recognized by the bacterial machinery responsible for its excision and transfer into the plant cell nucleus. wikipedia.org In this compound-type Ti plasmids, the T-DNA is a continuous region of approximately 25 kb. microbenotes.com Once inside the plant nucleus, the T-DNA, including the nos gene, integrates into the plant's own chromosomes. atspace.orgwikipedia.org The structure of the nos gene itself contains all the necessary signals for its expression in a eukaryotic host, a feature that makes it a valuable tool in plant biotechnology. nih.gov

The expression of the nos gene in the transformed plant cell is a tightly regulated process, governed by a promoter sequence located upstream of the coding region.

The nos promoter is one of the most well-studied plant-expressible promoters. Functional mapping through deletion analysis has identified several key regulatory elements that are crucial for its activity. oup.comwilddata.cn These include a "TATA" box and a "CAAT" box, which are common features of eukaryotic promoters and are essential for the initiation of transcription. oup.comwilddata.cn Deletion of the "CAAT" box has been shown to reduce promoter activity by over 80%. oup.comwilddata.cn

Further studies have identified other important regulatory sequences. An 8-base pair sequence (CAGAAACC) and its inverted repeat (GGTTTCTG) have been shown to be important for promoter function. nih.govdeepdyve.com Between these repeated elements lies a 10-base pair sequence with the potential to form Z-DNA, which has been identified as an essential upstream regulator. nih.govdeepdyve.com The nos promoter has also been found to be inducible by wounding and by the plant hormone auxin. nih.gov The element responsible for this wound and auxin response has been mapped to a 10-base pair sequence (GCACATACGT) located between positions -123 and -114 relative to the transcription start site. nih.gov The CAAT box element has also been shown to be important for the promoter's response to stimuli such as wounding, hydrogen peroxide, and methyl jasmonate. researchgate.net

Molecular Mechanisms of Nopaline Catabolism in Agrobacterium Tumefaciens

Nopaline (B31955) Catabolism (noc) Genes and Loci Organization

The genetic determinants for this compound catabolism reside primarily on the Ti plasmid in this compound-type Agrobacterium strains. These noc genes are often found in specific regions of the plasmid and their organization and location can vary among different Agrobacterium strains.

Genomic Location and Organization of noc Genes on Ti Plasmids (e.g., pTiC58)

In the well-characterized this compound-type Ti plasmid pTiC58, the noc genes are located within a defined region responsible for this compound utilization. This region spans approximately 14.4 kbp and contains genes necessary for both this compound uptake and its subsequent degradation nih.gov. Studies involving insertional mutagenesis have helped map the positions of these genes, identifying loci responsible for this compound catabolism (NopC), ornithine catabolism (OrnC), and this compound uptake (NopU) nih.gov.

The noc region on pTiC58 is organized into operons, with a proposed leftward reading operon containing the genes nocB, nocC, and nocA. The nocB locus is associated with the production of an inducible periplasmic protein (n1), while nocC is linked to this compound oxidase production, and nocA is involved in ornithine catabolism nih.gov. The organization of genes in the noc region, including those for transport and catabolic enzymes, is under the control of opine-inducible promoters asm.orgresearchgate.net.

Diverse Localization of noc Genes (Ti-plasmid, Cryptic Plasmids, Chromosomal)

While the Ti plasmid is the primary location for noc genes in many pathogenic Agrobacterium strains, these genes can also be found in other locations, contributing to the diverse genetic landscape of Agrobacterium. In some strains, noc genes have been identified on cryptic plasmids, which are extrachromosomal elements distinct from the Ti plasmid microbiologyresearch.org. For instance, in the pathogenic strain PyTS3, noc genes were found on both the Ti plasmid (pTiPyTS3) and a cryptic plasmid (pCr140) microbiologyresearch.org. Structural differences were observed between the noc genes located on these different plasmids microbiologyresearch.org.

Furthermore, evidence suggests that noc genes can also be located chromosomally in certain Agrobacterium strains microbiologyresearch.org. A non-pathogenic strain, PyON8, capable of utilizing both this compound and octopine (B30811), showed no hybridization of the noc gene probe to its plasmid DNA, suggesting a chromosomal location for these genes microbiologyresearch.org. This diverse localization highlights the mobility and varied genetic organization of this compound catabolism genes within the Agrobacterium genus.

Enzymatic Pathways of this compound Degradation and Intermediates

The breakdown of this compound involves a series of enzymatic steps that convert this opine into metabolic intermediates that can be utilized by the bacterium for growth.

This compound Oxidase Activity and its Role in Initial Degradation

The initial step in this compound degradation is catalyzed by this compound oxidase, also referred to as this compound dehydrogenase. This enzyme is responsible for the oxidative cleavage of this compound nih.govresearchgate.net. In Agrobacterium, this compound oxidase is a membrane-bound enzyme that requires two polypeptide subunits, typically referred to as subunits A and B, for function nih.gov.

Studies on pTiC58 have identified genes (noxA and noxB) encoding these subunits apsnet.orgpsu.edu. This compound oxidase activity results in the liberation of L-arginine and 2-ketoglutarate from this compound nih.govresearchgate.net. This enzymatic step is crucial for making the carbon and nitrogen components of this compound available for further metabolism by the bacterium. Research has shown that mutations affecting this compound oxidase lead to a deficiency in this compound catabolism nih.govresearchgate.net. While the enzyme's activity is independent of added cofactors like FAD, FMN, or NAD(P)+, its membrane association is essential for function, as membrane solubilization results in complete loss of activity nih.gov.

Ornithine Cyclodeaminase (OCD) and the this compound-to-L-Proline Pathway

Following the initial cleavage of this compound, L-arginine is further metabolized. Arginine is converted to ornithine by arginase, an enzyme also encoded by genes found in the noc region apsnet.orgresearchgate.net. Ornithine is a key intermediate in the this compound degradation pathway researchgate.netnih.gov.

A pivotal enzyme in the subsequent steps is ornithine cyclodeaminase (OCD). OCD catalyzes the direct conversion of L-ornithine into L-proline with the release of ammonia (B1221849) researchgate.netfrontiersin.orgnih.gov. This enzyme provides a pathway for the bacterium to utilize the ornithine derived from this compound catabolism. The ocd gene encoding ornithine cyclodeaminase has been identified and characterized in Agrobacterium researchgate.netfrontiersin.orgnih.gov. Mutants deficient in OCD activity are unable to effectively utilize this compound frontiersin.org. Interestingly, ornithine cyclodeaminase activity can be encoded by both Ti plasmid genes (nocA) and chromosomal genes in some Agrobacterium strains researchgate.netnih.gov.

Identification and Function of Other Enzymes in this compound Catabolism

Beyond this compound oxidase, arginase, and ornithine cyclodeaminase, other enzymatic activities and proteins are involved in the complete catabolism of this compound and the utilization of its breakdown products. As mentioned, the noc region also encodes for a this compound permease (NopU or nocP), a transport protein responsible for the uptake of this compound into the bacterial cell nih.govnih.gov. This permease is essential for the bacterium to access this compound present in the environment, such as within plant tumors frontiersin.orgasm.org.

The inducible periplasmic protein n1, encoded by nocB, is also associated with this compound catabolism, although its precise function is still under investigation nih.govnih.gov. The breakdown products of this compound, such as proline, can be further metabolized. Proline can be converted to glutamate (B1630785) by proline dehydrogenase (PutA), allowing its entry into central metabolic pathways psu.edu. While PutA is involved in the utilization of proline derived from this compound, the gene encoding it (putA) has been found to be localized on a conjugal genetic element distinct from the Ti plasmid in some strains psu.edu.

Regulatory Mechanisms of this compound Catabolism Gene Expression

The expression of genes within the noc region is tightly regulated to ensure that this compound catabolism occurs efficiently and specifically in the presence of this compound. This regulation involves opine-inducible promoters and specific regulatory proteins. nih.govasm.org

Opine-Inducible Promoters within the noc Region

The noc region of this compound-type Ti plasmids, such as pTiC58, contains promoters whose activity is induced by the presence of this compound. nih.govasm.orgapsnet.org Research has identified at least two such promoters in the noc region: Pi1[noc] and Pi2[noc]. asm.orgapsnet.org These promoters are responsible for driving the transcription of the genes involved in this compound uptake and catabolism. asm.orgapsnet.org Studies using reporter genes, such as lacZ, fused to fragments of the noc region have demonstrated that the activity of these promoters is significantly increased when this compound is present in the environment. apsnet.org This induction requires functions encoded on the Ti plasmid, suggesting a positive regulatory control mechanism. nih.govapsnet.org

Identification and Function of Regulatory Genes (e.g., accR Repressor)

Regulation of the noc region involves specific regulatory proteins. One key regulatory gene identified in the context of opine catabolism and conjugal transfer in this compound-type plasmids is accR. apsnet.orgpnas.orgresearchgate.net While initially linked to agrocinopine (B1665078) catabolism, AccR has been shown to act as a transcriptional repressor that coordinately regulates the catabolism of conjugal opines (including agrocinopines) and conjugal transfer of the Ti plasmid. apsnet.orgpnas.orgresearchgate.netasm.org Mutations in accR can lead to constitutive expression of the regulated genes. apsnet.org AccR is a protein with a molecular weight of approximately 28 kDa and is related to a family of repressor proteins involved in regulating sugar catabolic systems in other bacteria. pnas.orgresearchgate.net

Another important regulatory protein in this compound catabolism is NocR. frontiersin.orgu-szeged.hunih.govnih.gov NocR is a DNA-binding protein belonging to the LysR family of prokaryotic activator proteins. u-szeged.hunih.govnih.gov The nocR gene is located within or near the noc region. u-szeged.hunih.govnih.gov NocR binds to the promoter regions of noc genes, including the nocR promoter itself. u-szeged.huasm.orgnih.gov This binding can occur in the presence or absence of this compound. asm.orgnih.gov However, the presence of this compound causes a conformational change in the NocR-DNA complex, which is thought to influence gene expression in the noc operon. nih.gov NocR is considered a positive regulator of the this compound-inducible promoters within the noc region. nih.gov Studies have shown that NocR is necessary and sufficient for the activation of these promoters in the presence of this compound. nih.gov

Coordinate Regulation of Opine Catabolism and Conjugal Transfer

In Agrobacterium tumefaciens, the catabolism of opines and the conjugal transfer of the Ti plasmid are often coordinately regulated. apsnet.orgpnas.orgnih.govasm.orgfrontiersin.org This ensures that the bacterium can efficiently utilize the resources available in the tumor and also transfer the genetic information (the Ti plasmid) to other bacteria in the environment, thus spreading the ability to catabolize opines and induce tumors. u-szeged.hunih.govfrontiersin.org

For this compound-type plasmids, this coordinate regulation involves the interplay of opines and regulatory proteins like AccR and TraR. apsnet.orgpnas.orgnih.govasm.org While AccR primarily regulates agrocinopine catabolism and conjugal transfer in response to agrocinopines, the regulation of this compound catabolism and its linkage to conjugal transfer also involves complex mechanisms. apsnet.orgpnas.orgasm.org

Conjugal transfer of Ti plasmids is induced by specific "conjugal opines," which for this compound-type plasmids include agrocinopines A and B, and in some cases, this compound itself can also play a role in inducing transfer. apsnet.orgnih.govfrontiersin.orgfrontiersin.org This induction is mediated, in part, by controlling the expression of traR, a gene encoding a key transcriptional activator in the quorum-sensing system that regulates conjugal transfer. nih.govasm.orgfrontiersin.orgasm.org

In some Agrobacterium strains, such as A. radiobacter K84 which harbors the pAtK84b plasmid (related to this compound-type plasmids), both this compound and agrocinopines A and B can independently induce conjugal transfer. apsnet.orgnih.govfrontiersin.org This is achieved through the presence of multiple copies of the traR gene, each associated with a different opine-regulated operon. nih.govfrontiersin.org For instance, a traR copy (traRnoc) is associated with the nox operon (involved in this compound catabolism) and is induced by this compound, while another copy (traRacc) is induced by agrocinopines. nih.govfrontiersin.org This demonstrates a sophisticated level of coordinate regulation where different opines can signal the availability of resources and the opportunity for plasmid transfer.

The regulatory network involves not only activators like NocR and TraR but also repressors like AccR and TraM, which can antagonize TraR activity. pnas.orgresearchgate.netasm.orgfrontiersin.org This intricate regulatory cascade ensures that opine catabolism and conjugal transfer are activated only under favorable conditions, such as the presence of specific opines produced in the plant tumor. nih.govasm.orgfrontiersin.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 108012 |

Data Table Example (Illustrative based on search findings):

While detailed quantitative data tables were not directly available in the search snippets in a format suitable for direct reproduction, the research findings indicate the nature of experimental data generated in this field. For example, studies on promoter activity involve measuring reporter gene expression (e.g., β-galactosidase activity from lacZ fusions) under different conditions (e.g., with and without this compound). apsnet.org Similarly, DNA binding studies (like gel retardation assays and DNase I footprints) provide qualitative data on protein-DNA interactions and conformational changes induced by opines. asm.orgnih.gov

An illustrative data representation based on the search findings could be:

Table 1: Relative Promoter Activity of noc Region Fragments in Agrobacterium (Illustrative)

| noc Region Fragment | Presence of this compound | Relative Promoter Activity (Arbitrary Units) | Notes |

| Fragment containing Pi1[noc] | - | Low | Basal activity |

| Fragment containing Pi1[noc] | + | High | This compound-induced activity |

| Fragment containing Pi2[noc] | - | Low | Basal activity |

| Fragment containing Pi2[noc] | + | High | This compound-induced activity |

| Fragment without inducible promoter | +/- | Low | No significant induction by this compound |

Note: This table is illustrative and based on the descriptions of experimental results found in the search snippets, particularly regarding the induction of promoter activity by this compound. apsnet.org

Further detailed research findings include the identification of specific DNA sequences recognized by regulatory proteins like NocR asm.orgnih.gov and the characterization of mutations in regulatory genes that affect the expression of catabolic and transfer genes apsnet.orgpnas.orgresearchgate.net. The relatedness of NocR and AccR to other LysR-type regulators and repressors, respectively, has also been established through sequence analysis.

Ecological and Evolutionary Dynamics of the Nopaline System

Nopaline (B31955) as a Privileged Nutritional Resource for Agrobacterium

Agrobacterium tumefaciens genetically engineers its host plant to produce this compound, a unique derivative of arginine and alpha-ketoglutarate (B1197944), within the crown gall tumor. nih.gov This opine serves as a specific and high-value source of carbon and nitrogen for the inciting bacterium. The genes responsible for this compound catabolism (the noc genes) are located on the tumor-inducing (Ti) plasmid, the same extrachromosomal element that carries the T-DNA responsible for tumor induction. nih.govasm.orgnih.govnih.gov This genetic linkage ensures that only the Agrobacterium strain that initiated the tumor, or its close relatives possessing a compatible Ti plasmid, can efficiently utilize the this compound produced.

The utilization of this compound by Agrobacterium is a highly regulated process. The expression of the noc genes is induced by the presence of this compound itself, allowing the bacterium to efficiently metabolize this resource when it is available. nih.gov The catabolism of this compound involves its uptake by the bacterium and subsequent enzymatic breakdown, releasing arginine and other metabolic intermediates that can be readily assimilated. nih.gov Research has shown a strong correlation between the type of opine produced in a tumor and the catabolic capabilities of the Agrobacterium strain that induced it; this compound-producing tumors are generally incited by this compound-utilizing strains of Agrobacterium. nih.govasm.orgnih.gov This tight coupling underscores the role of this compound as a privileged nutritional resource that sustains the pathogenic population.

Competitive Advantage Conferred by this compound Utilization in the Rhizosphere

The ability to exclusively metabolize opines like this compound provides Agrobacterium with a significant competitive advantage in the complex microbial environment of the rhizosphere. nih.govresearchgate.net The crown gall tumor, actively secreting this compound, functions as a tailored ecological niche for the pathogen. nih.govnih.gov Within this niche, Agrobacterium can proliferate, often outcompeting other soil microorganisms that are unable to utilize this unique nutrient source.

Ecological Niches and this compound-Producing Crown Gall Tumors

Crown gall tumors are more than just pathological growths; they are metabolically active environments engineered by Agrobacterium to support its survival and proliferation. nih.govnih.gov The synthesis and secretion of this compound by the tumor cells effectively create a nutrient-rich haven for the inciting bacteria. nih.gov this compound can be found in significant concentrations within these tumors, providing a consistent and exclusive food source. asm.org

The "opine concept" posits that the production of specific opines by tumors provides a selective advantage to the Agrobacterium strain responsible for their induction. asm.org This concept highlights the role of crown gall tumors as constructed ecological niches. The specific type of opine produced is determined by the genes transferred to the plant cell via the T-DNA from the bacterium's Ti plasmid. nih.govasm.orgnih.gov Consequently, a this compound-type Ti plasmid will lead to the formation of a this compound-producing tumor, which in turn specifically supports the growth of this compound-catabolizing agrobacteria. This elegant system of niche construction is a key factor in the ecological success of Agrobacterium.

| Feature | Description |

| Niche Constructor | Agrobacterium tumefaciens |

| Constructed Niche | Crown Gall Tumor |

| Key Resource | This compound |

| Mechanism | T-DNA transfer and integration into the plant genome, leading to the expression of this compound synthase. |

| Benefit to Constructor | Exclusive source of carbon and nitrogen, leading to a competitive advantage and enhanced proliferation. |

Diversity of this compound-Utilizing Bacteria Beyond the Genus Agrobacterium

While the ability to catabolize this compound is a hallmark of many Agrobacterium species, they are not the sole inhabitants of this specialized niche. Studies have revealed a diversity of other microorganisms capable of utilizing this compound as a growth substrate. asm.orgcdnsciencepub.comfrontiersin.org These bacteria have been isolated from naturally occurring crown gall tumors, indicating their successful colonization of the opine-rich environment. asm.orgasm.org

Among the non-Agrobacterium bacteria that can metabolize this compound, various species of Pseudomonas have been frequently identified. asm.orgcdnsciencepub.comresearchgate.net Research has shown that some Pseudomonas strains isolated from crown gall tumors can efficiently utilize this compound, sometimes even outcompeting Agrobacterium under specific laboratory conditions. cdnsciencepub.comresearchgate.net In addition to pseudomonads, other bacterial genera such as Arthrobacter and various coryneforms, as well as some fungal species, have been reported to possess the ability to catabolize opines. asm.org

The presence of these diverse opine-catabolizing microorganisms within crown gall tumors suggests a complex interplay of competition and coexistence in this unique ecological niche. The catabolic genes responsible for this compound utilization in these other bacteria may have been acquired through horizontal gene transfer from Agrobacterium or may have evolved independently. semanticscholar.org The ecological dynamics within the tumor are therefore not simply a monopoly by the inciting pathogen but a complex community interaction centered around the availability of opines.

| Bacterial Genus | Evidence of this compound Utilization |

| Pseudomonas | Frequently isolated from this compound-producing tumors and demonstrated to utilize this compound in vitro. asm.orgcdnsciencepub.comresearchgate.net |

| Arthrobacter | Reported as an opine-utilizing microorganism. asm.org |

| Coryneforms | Identified among the diverse microorganisms capable of opine catabolism. asm.org |

Nopaline Derived Elements in Plant Genetic Engineering and Biotechnology Research

Nopaline (B31955) Synthase (nos) Promoter as a Constitutive and Regulated Expression Element

The this compound synthase (nos) promoter is a region of DNA that initiates the transcription of the nos gene. wikigenes.org Derived from the T-DNA of Agrobacterium tumefaciens Ti plasmids, it was one of the first promoters to be widely used for expressing foreign genes in plants. wikigenes.orgnih.gov It is often considered a constitutive promoter, meaning it is generally active in a wide range of plant tissues and throughout many stages of plant development. nih.gov However, detailed studies have revealed a more complex pattern of regulation, with expression levels varying significantly between different organs and developmental stages. nih.govnih.gov

The nos promoter has been a workhorse in plant biotechnology, utilized to drive the expression of a multitude of transgenes in various plant species. nih.gov Its ability to function in both dicotyledonous and monocotyledonous plants has made it a versatile tool. Chimeric gene constructs frequently pair the nos promoter with genes for selectable markers, such as neomycin phosphotransferase II (nptII), which confers resistance to antibiotics like kanamycin (B1662678). nih.govbiologydiscussion.comdavuniversity.org This allows for the selection of successfully transformed plant cells. Beyond selection, it has been used to express reporter genes like chloramphenicol (B1208) acetyltransferase (cat) and β-glucuronidase (GUS), which help in quantifying and visualizing gene expression patterns. nih.gov Research has demonstrated the functionality of the nos promoter in driving genes in numerous plants, including tobacco and Arabidopsis. nih.govnih.gov

In floral structures, nos promoter activity increases dramatically, with the highest levels observed in the calyx, corolla, and stamens at different points in flower development. nih.gov In contrast, the activity in pistils is initially low but increases in the ovaries after anthesis. nih.gov During fruit development, a strong induction of promoter activity is noted in the middle stages of embryogenesis. nih.gov This nuanced, regulated expression pattern indicates that while the nos promoter provides broad expression, its activity is subject to the plant's own developmental programming.

Table 1: Developmental Regulation of nos Promoter Activity in Transgenic Tobacco This interactive table summarizes the relative activity of the this compound synthase promoter in various organs of transgenic tobacco plants at different developmental stages, based on research findings. nih.gov

| Plant Organ | Developmental Stage | Relative Promoter Activity |

| Vegetative Organs | Pre-Flowering | High in lower parts, decreasing in upper parts |

| Vegetative Organs | Flowering | Significant decrease overall |

| Calyx (Sepals) | Flower Development | High |

| Corolla (Petals) | Flower Development | High |

| Stamens | Flower Development | High (at specific stages) |

| Pistil | Pre-Anthesis | Low |

| Ovary | Post-Anthesis | Gradual Increase |

| Developing Fruit | Mid-Embryogenesis | Strong Induction |

This compound Synthase (nos) Terminator for Transcriptional Termination in Plant Expression Vectors

The this compound synthase (nos) terminator (nos-t) is a crucial regulatory sequence located at the 3' end of a gene. Its primary function is to signal the termination of transcription and to direct the addition of a poly-adenine (poly-A) tail to the messenger RNA (mRNA). wikigenes.orgoup.com This process, known as polyadenylation, is vital for the stability, transport, and translation of the mRNA molecule. oup.com The nos terminator is one of the most widely used terminators in plant expression vectors, often paired with promoters like the Cauliflower Mosaic Virus (CaMV) 35S promoter to ensure efficient expression of a transgene. wikigenes.orgscience.govresearchgate.net

While ubiquitous, the efficiency of the nos terminator has been compared to others. Research has shown that some terminators, such as the heat shock protein (HSP) terminator from Arabidopsis thaliana or the extensin terminator from tobacco, can lead to higher levels of transgene expression, in some cases doubling the mRNA levels compared to when the nos terminator is used. science.govoup.combiorxiv.orgnih.gov Nevertheless, the nos terminator remains a reliable and functional choice for a vast array of applications in plant biotechnology and is a key component in screening for genetically modified organisms. science.govgoogle.comcoleparmer.combento.bio

The Nos Gene and this compound Utilization as a Selectable Marker System in Plant Transformation

Selectable marker genes are essential for identifying the small fraction of cells that have successfully integrated foreign DNA during a transformation experiment. mdpi.comnih.govnumberanalytics.com These genes confer a trait, such as resistance to a toxic compound, that allows transformed cells to survive while non-transformed cells perish. biologydiscussion.comdavuniversity.org

The nos gene itself, which codes for the this compound synthase enzyme, can be used as a selectable marker, although this method is less common than antibiotic or herbicide resistance systems. The principle is based on the unique metabolic capabilities conferred by the gene. Plant cells transformed with the nos gene produce the unusual amino acid derivative, this compound. wikigenes.org

Selection of transformed cells can be achieved by exploiting this metabolic novelty. One theoretical approach involves a bioassay where transformed tissues are identified by detecting the presence of this compound through methods like paper electrophoresis and autoradiography. pnas.org Another principle relies on the fact that Agrobacterium tumefaciens, the natural source of the nos gene, can use this compound as its sole source of carbon and nitrogen. wikigenes.org This allows for a selection system where only the this compound-producing plant cells can support the growth of a specific, non-pathogenic strain of Agrobacterium, creating a screenable interaction. However, in modern practice, the nos gene is more frequently used as a reporter gene to confirm transformation, rather than as a primary selectable marker for initial tissue selection.

The most prevalent use of this compound synthase elements in selection systems is not the nos gene itself, but rather the use of its promoter and terminator sequences to control other, more efficient selectable marker genes. youtube.com Plant transformation vectors are commonly engineered so that the nos promoter drives the expression of a gene conferring resistance to an antibiotic, such as the neomycin phosphotransferase II (nptII) gene for kanamycin resistance or the hygromycin phosphotransferase (hpt) gene. nih.govbiologydiscussion.comnih.gov

Similarly, the nos terminator is frequently attached to the end of these marker genes, as well as other genes of interest, to ensure proper transcript termination. researchgate.net This modular use of the nos regulatory elements is a cornerstone of vector design. For example, a binary vector might contain a gene of interest driven by a strong promoter like CaMV 35S, followed by the nos terminator, while the selectable marker gene (nptII) is on the same T-DNA but driven by the nos promoter and terminated by its own or another terminator. nih.govresearchgate.net This integration allows for reliable expression of the selection agent, facilitating the efficient recovery of transgenic plants that also carry the desired gene of interest. The suppression of a resident wild-type nos gene by introducing a partial nos gene has also been studied, demonstrating complex gene silencing interactions. pnas.org

Utilization of Disarmed this compound-Type Agrobacterium Strains in Plant Transformation Methodologies

The genetic modification of plants through Agrobacterium tumefaciens-mediated transformation has been revolutionized by the engineering of "disarmed" Ti (tumor-inducing) plasmids. In their natural state, these plasmids cause crown gall disease by transferring a segment of their DNA, known as T-DNA, which contains genes for auxin and cytokinin synthesis, into the plant genome. mdpi.com This leads to uncontrolled cell division and the formation of tumors. mdpi.com The process of "disarming" involves the removal of these oncogenes from the T-DNA, rendering the bacterium non-pathogenic while retaining its ability to transfer DNA. sivb.orgfrontiersin.org This key modification allows for the insertion of desired genes into the plant genome without inducing disease, a cornerstone of modern plant biotechnology. sivb.orgfrontiersin.org

This compound-type Agrobacterium strains, which are characterized by the production and catabolism of the opine this compound, are frequently utilized in plant transformation. researchgate.netnih.gov The disarming of this compound-type Ti plasmids, such as pTiC58 and pTi-SAKURA, has been a significant focus of research, leading to the development of versatile and efficient vectors for genetic engineering. nih.govnih.gov A common strategy for disarming these plasmids involves replacing the T-DNA, which carries the tumor-inducing genes, with a cassette containing the desired foreign genes and selectable markers. nih.govnih.gov This process often utilizes homologous recombination to precisely swap the genetic segments. nih.gov

Disarmed this compound-type strains are integral to various plant transformation methodologies. The choice of strain can significantly influence the efficiency of transformation, which often varies depending on the plant species and the specific protocol employed. mdpi.comresearchgate.net For instance, strains are selected based on their virulence, host range, and compatibility with specific binary vector systems.

Research Findings on Disarmed this compound-Type Strains

Research has led to the development and characterization of numerous disarmed this compound-type Agrobacterium strains. These strains have been instrumental in the successful transformation of a wide array of plant species, from model organisms to economically important crops. The table below summarizes some of the commonly used disarmed this compound-type strains and their applications in plant transformation.

| Strain | Chromosomal Background | Ti Plasmid Origin | Key Characteristics & Applications |

| GV3101(pMP90) | C58 | pTiC58 | Widely used for transient and stable transformation in various plants, including Arabidopsis thaliana and tobacco. frontiersin.org |

| LBA4404 | Ach5 | pTiAch5 (this compound/octopine) | Known for its utility in transforming a broad range of dicotyledonous and monocotyledonous plants, including rice and wheat. mdpi.comfrontiersin.orgnih.gov |

| EHA105 | C58 | pTiBo542 (supervirulent) | A hypervirulent strain often used for recalcitrant species due to its high transformation efficiency. frontiersin.orgnih.gov |

| C58-Z707 | C58 | pTiC58 | A derivative of the C58 strain, utilized in various transformation studies. sivb.org |

The efficiency of transformation using these strains is a critical factor in genetic engineering experiments. The following table presents a compilation of research findings on the transformation efficiency of disarmed this compound-type strains in different plant species. It is important to note that efficiency can be influenced by multiple factors, including the explant type, co-cultivation conditions, and the binary vector used.

| Plant Species | Explant Type | Agrobacterium Strain | Transformation Efficiency (%) |

| Indica Rice (var. 1121) | Mature Seeds | LBA4404 | 93.8% mdpi.com |

| Wheat (var. 1105) | Mature Seeds | LBA4404 | 58.9% mdpi.com |

| Wheat (var. 1184) | Mature Seeds | LBA4404 | 27.0% mdpi.com |

| Chickpea (var. HC-1) | Mature Seeds | LBA4404 | 40.9% mdpi.com |

| Potato (cv. Desiree) | Leaf Explants | GV2260 (this compound type) | 60% researchgate.net |

| Potato (cv. Desiree) | Internode Explants | GV2260 (this compound type) | 100% researchgate.net |

| Solanum betaceum | Embryogenic Callus | EHA105 | Higher than LBA4404 nih.gov |

The promoter of the this compound synthase (nos) gene is another valuable tool derived from this compound-type Ti plasmids. It is a constitutive promoter that is active in a wide variety of plant tissues and at different developmental stages. oup.comnih.gov However, its activity can be influenced by factors such as wounding and the presence of auxin. nih.gov The nos promoter is frequently used to drive the expression of selectable marker genes, such as nptII (neomycin phosphotransferase II), which confers resistance to antibiotics like kanamycin, allowing for the selection of transformed plant cells. wikigenes.org Furthermore, the nos terminator sequence is often used to ensure proper termination of transcription of the inserted gene. wikigenes.org The presence of the nos gene or its regulatory elements can also serve as a molecular marker to confirm the successful integration of the T-DNA into the plant genome. pnas.org

While both this compound and octopine-type strains are effective for plant transformation, they can exhibit differences in virulence and host specificity. nih.gov For example, some studies have shown that octopine-type strains may be more virulent on certain plant species, a difference attributed to the presence of the virF gene, which is not always functional in this compound-type strains. nih.govnih.gov However, the development of hypervirulent strains and the optimization of transformation protocols have made this compound-type strains highly effective tools for a broad range of plant species. frontiersin.orgnih.gov

常见问题

Basic Research Questions

Q. What standardized methods are recommended for detecting nopaline in transgenic plant tissues?

- Methodological Answer : The detection of this compound in transgenic plants typically employs PCR-based protocols targeting the this compound synthase (nos) terminator. The European Commission’s GMOMETHODS database outlines a validated qualitative PCR method, emphasizing primer design specificity (e.g., forward primer 5′-CGACACGTTGTAAACGACCG-3′, reverse primer 5′-TAGCGCACGAGGAAGCCAT-3′) and thermal cycling conditions (e.g., 95°C for 5 min, followed by 40 cycles of 94°C for 30 sec, 60°C for 30 sec, and 72°C for 30 sec) . Researchers must include positive controls (e.g., plasmid pBI121) and negative controls (wild-type plant DNA) to validate results.

Q. What is the biological role of this compound in Agrobacterium tumefaciens-plant interactions?

- Methodological Answer : this compound acts as an opine, a nutrient source synthesized in plant tissues transformed by A. tumefaciens. Its production is driven by the nos promoter, a bacterial T-DNA element integrated into the plant genome. Researchers studying this interaction should design co-culture experiments with A. tumefaciens strains (e.g., strain C58) and monitor bacterial growth rates in media supplemented with this compound versus controls .

Q. How can researchers distinguish this compound from structurally similar opines (e.g., octopine) in analytical assays?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for differentiating opines. This compound exhibits distinct retention times (e.g., ~8.2 min under specific column conditions) and mass spectra (m/z 304.1 for [M+H]⁺). Calibration curves using pure standards and spiked plant extracts are critical for quantification .

Advanced Research Questions

Q. How should researchers design experiments to investigate the regulatory elements controlling this compound synthase (nos) expression?

- Methodological Answer : Deletion/mutation analysis of the nos promoter is essential. For example, studies have identified a hexamer motif (5′-AAAGGA-3′) and a b element critical for transcription. Researchers can use transient expression assays in protoplasts (e.g., tobacco BY-2 cells) with promoter-GUS fusions, comparing wild-type and mutated constructs. Include internal controls (e.g., 35S CaMV promoter) to normalize expression levels .

Q. What experimental strategies address contradictory findings in this compound quantification across studies (e.g., variability in reported concentrations)?

- Methodological Answer : Variability often arises from differences in extraction protocols (e.g., solvent polarity, tissue homogenization methods). Standardize extraction using methanol:water (70:30 v/v) with sonication, followed by centrifugal filtration (10 kDa cutoff). Statistical approaches like ANOVA with post-hoc Tukey tests can identify significant inter-study differences. Additionally, inter-laboratory validation using shared reference materials (e.g., JRC-certified plasmids) improves reproducibility .

Q. How can genetic engineering approaches (e.g., CRISPR/Cas9) be applied to modulate this compound production in transgenic plants?

- Methodological Answer : Target the nos promoter or coding sequence for knockout or overexpression. For CRISPR editing, design sgRNAs adjacent to the hexamer motif (position -90 to -85 relative to the transcription start site). Validate edits via Sanger sequencing and quantify this compound using HPLC-MS. Compare phenotypic effects (e.g., tumor size in infected plants) between wild-type and edited lines .

Q. What frameworks guide the integration of metabolomic data (e.g., this compound levels) with transcriptomic datasets in plant-pathogen studies?

- Methodological Answer : Employ multi-omics pipelines such as WGCNA (Weighted Gene Co-expression Network Analysis) to correlate nos expression clusters with this compound accumulation. Use tools like MetaboAnalyst for pathway enrichment analysis, focusing on arginine metabolism (this compound biosynthesis pathway). Validate key hubs via qRT-PCR on candidate genes (e.g., arginase, ornithine transcarbamylase) .

Q. How do environmental factors (e.g., soil pH, light cycles) influence this compound synthesis in transgenic plants?

- Methodological Answer : Conduct factorial experiments with controlled environmental chambers. For example, vary pH (5.0–7.0) and photoperiod (8–16 hr light) in Arabidopsis lines expressing nos. Measure this compound at multiple timepoints using LC-MS and apply linear mixed-effects models to identify significant interactions. Include root exudate collection to assess extracellular this compound secretion .

Methodological Notes

- Statistical Rigor : Ensure sample sizes (n ≥ 6 biological replicates) and power analysis (α = 0.05, β = 0.2) to detect meaningful effect sizes .

- Reproducibility : Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of transgenic lines, growth conditions, and reagent sources .

- Ethical Compliance : For studies involving genetically modified organisms (GMOs), follow institutional biosafety protocols and declare approvals in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。